molecular formula C35H58O6 B174256 alpha-Spinasterol glucoside CAS No. 1745-36-4

alpha-Spinasterol glucoside

Cat. No.: B174256
CAS No.: 1745-36-4
M. Wt: 574.8 g/mol
InChI Key: ITYGLICZKGWOPA-FDZHQVDOSA-N
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Description

alpha-Spinasterol glucoside, also known as α-spinasteryl-3-O-β-D-glucoside, is a natural compound found in various plant-based foods such as vegetables and fruits. It consists of an α-spinasterol backbone linked to a β-D-glucoside group. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. It also has protective effects on the cardiovascular, immune, and nervous systems .

Mechanism of Action

Target of Action

Alpha-Spinasterol glucoside primarily targets skeletal muscle cells and pancreatic β-cells . It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells .

Mode of Action

The compound interacts with its targets by increasing the expression of associated proteins. In skeletal muscle cells, it increases the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . In pancreatic β-cells, it enhances the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of this compound is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .

Biochemical Pathways

This compound affects the glucose uptake pathway in skeletal muscle cells and the insulin secretion pathway in pancreatic β-cells . By enhancing glucose uptake and insulin secretion, it may improve hyperglycemia .

Pharmacokinetics

Its bioavailability is likely influenced by its solubility and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the improvement of hyperglycemia . It achieves this by enhancing glucose uptake into skeletal muscle cells and enhancing insulin secretion in pancreatic β-cells . This effect is superior to that demonstrated by gliclazide, a drug commonly prescribed to treat type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-Spinasterol glucoside can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves the reaction of α-spinasterol with glucose under specific conditions. One method includes the hydrolysis of steryl glycosides using either enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred for accurate composition analysis as it avoids the isomerization and artifact formation that can occur under acidic conditions .

Industrial Production Methods

Industrial production of spinasteryl glucoside typically involves the extraction from plant materials such as sugar beet pulp. The process includes boiling the plant material in alcohol, concentrating the extract, and then purifying the compound through recrystallization .

Chemical Reactions Analysis

Types of Reactions

alpha-Spinasterol glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under acidic conditions, it can be hydrolyzed to produce α-spinasterol and glucose. It is also susceptible to isomerization under high temperatures and acidic conditions .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using specific enzymes or acid hydrolysis using sulfuric acid.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.

Major Products Formed

The major products formed from the hydrolysis of spinasteryl glucoside are α-spinasterol and glucose. Oxidation and reduction reactions can lead to various derivatives depending on the specific conditions and reagents used .

Scientific Research Applications

alpha-Spinasterol glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

alpha-Spinasterol glucoside is structurally similar to other steryl glucosides such as stigmasteryl glucoside and Δ5-avenasteryl glucoside. These compounds share a similar steryl backbone but differ in the position and number of double bonds and side chain structures. This compound is unique due to its specific biological activities and its presence in a wide range of plant-based foods .

List of Similar Compounds

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGLICZKGWOPA-FDZHQVDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292918
Record name Spinasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-36-4
Record name Spinasterol 3-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinasterol 3-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Spinasterol glucoside
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Customer
Q & A

Q1: What is Spinasteryl Glucoside and where is it found?

A1: Spinasteryl Glucoside is a steryl glucoside, a type of natural product formed by a sterol (in this case, α-spinasterol) and a glucose molecule linked through a glycosidic bond. It has been identified in various plant species. For example, it has been isolated from the bark of Acacia species [], the pods of Acacia concinna [], and the fruits of Luffa cylindrica [, ].

Q2: How can we differentiate Spinasteryl Glucoside from similar compounds like Dihydrospinasteryl Glucoside?

A2: Gas chromatography-mass spectrometry (GC-MS) analysis of the trimethylsilyl derivatives allows for unambiguous differentiation between Spinasteryl Glucoside and its close structural analogs, such as Dihydrospinasteryl Glucoside. The distinct fragmentation patterns observed in their mass spectra enable their identification [].

Q3: Besides Spinasteryl Glucoside, what other compounds are often found in the same plant sources?

A3: Acacia dealbata and Acacia melanoxylon bark, which contain Spinasteryl Glucoside, are also sources of long-chain n-alkyl caffeates and other p-hydroxycinnamic acid esters []. In Luffa cylindrica fruits, Spinasteryl Glucoside is found alongside lucyosides (C, E, F, H), α-spinasterol, and stigmasta-7,22,25-trien-3β-OH [, ].

Q4: Are there any specific extraction techniques mentioned for isolating Spinasteryl Glucoside?

A4: While the provided research doesn't detail a specific protocol solely for Spinasteryl Glucoside, its isolation from Acacia concinna pods involved separating a less polar saponin fraction []. This suggests a multi-step extraction process potentially involving polarity-based separation techniques.

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